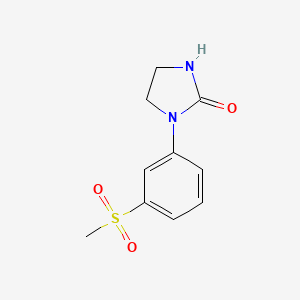

1-(3-methanesulfonylphenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(3-methylsulfonylphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-16(14,15)9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUGHFQKBNUSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N2CCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-methanesulfonylphenyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-(methanesulfonyl)aniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction typically occurs at elevated temperatures (around 150°C) and results in the formation of the desired imidazolidinone product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methanesulfonylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted imidazolidinone derivatives.

Scientific Research Applications

1-(3-methanesulfonylphenyl)imidazolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-methanesulfonylphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound may improve solubility and binding affinity compared to halogenated analogs (e.g., Compound 4). Sulfonyl groups often enhance interactions with polar enzyme pockets, as seen in protease inhibitors .

- Bulkier Substituents : Carbazole (Compound 6) and trifluoromethylbenzyl (Compound 18c) groups confer activity in metabolic and neurodegenerative pathways, respectively. The carbazole derivative’s efficacy in glucose homeostasis highlights the scaffold’s adaptability .

Physicochemical Properties

- Molecular Weight and Polarity : The methanesulfonylphenyl derivative (MW ~239 g/mol) is lighter than carbazole-based analogs (e.g., Compound 6, MW ~353 g/mol) but more polar due to the sulfonyl group. This may enhance aqueous solubility compared to lipophilic chloro- or trifluoromethyl-substituted compounds .

- Synthetic Accessibility: Quantum chemical calculations () reveal that α-ureation reactions with N-oxides are exothermic, but yields depend on the substituent’s electronic effects. Quinoline N-oxides react more readily (ΔE‡ = 19.1 kcal/mol) than pyridine analogs (ΔE‡ = 25.9 kcal/mol), suggesting challenges in synthesizing aryl-substituted imidazolidin-2-ones .

Biological Activity

1-(3-Methanesulfonylphenyl)imidazolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by an imidazolidinone core, which is known for its diverse biological activities. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a versatile candidate for further modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown that this compound can inhibit the growth of various pathogenic microorganisms, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

The above table summarizes the MIC values for different pathogens, indicating the compound's effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

This compound has been studied for its anticancer properties, particularly in relation to colorectal cancer. A recent study demonstrated that this compound can induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase.

- Case Study : In a study involving the SW620 colorectal cancer cell line, treatment with varying concentrations of the compound resulted in a significant decrease in cell viability (EC50 = 298.1 μM). This effect was comparable to established treatments like Maraviroc (MVC), but with higher potency observed in some analogs.

The mechanism of action of this compound involves interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways. The compound's ability to modulate these pathways contributes to its antimicrobial and anticancer effects.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes associated with cancer progression and microbial resistance. For instance, it may affect the activity of proteases or kinases that are crucial for tumor growth and metastasis.

In Vitro Studies

In vitro assays have been pivotal in understanding the biological activity of this compound:

- Cell Viability Assays : Evaluated using MTT assays on SW620 cells showed a concentration-dependent decrease in viability.

- Apoptosis Assays : Flow cytometry analysis indicated increased rates of apoptosis upon treatment with the compound, highlighting its potential as an anticancer agent.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many imidazolidinones exhibit biological activity, this compound stands out due to its unique structural features that enhance its reactivity and target specificity.

| Compound Name | Activity Type | EC50/IC50 Values (µM) |

|---|---|---|

| This compound | Anticancer | 298.1 |

| MVC | Anticancer | 401 |

| Other Imidazolidinones | Variable | Varies |

Q & A

Basic Research Questions

What are the common synthetic routes for 1-(3-methanesulfonylphenyl)imidazolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the imidazolidin-2-one core can be functionalized at the phenyl ring via sulfonylation or alkylation. Key steps include:

- Nucleophilic substitution : Reacting 3-aminophenyl intermediates with methanesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF .

- Cyclization : Urea or carbamate precursors may undergo cyclization in the presence of catalysts like Pd or Cu .

- Optimization : Temperature (60–100°C), solvent polarity, and stoichiometric ratios are adjusted to maximize yield and minimize byproducts. Purification via column chromatography or recrystallization ensures high purity .

What characterization techniques are essential for confirming the structure and purity of this compound?

A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., methanesulfonyl at C3) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for chlorine/sulfur atoms .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in imidazolidinone rings) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

How is the biological activity of this compound assessed in enzymatic or cellular assays?

- Enzyme Inhibition : Competitive binding assays (e.g., cytochrome P450 inhibition) measure IC₅₀ values using fluorogenic substrates or HPLC-based metabolite quantification .

- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., H2228 for ALK-positive lung cancer) assess dose-dependent cytotoxicity .

- Mechanistic Studies : Western blotting or qPCR evaluates downstream signaling (e.g., ALK phosphorylation) .

Advanced Research Questions

What challenges arise in resolving the crystal structure of this compound derivatives?

- Crystallization : Bulky substituents (e.g., methanesulfonyl) hinder lattice formation; vapor diffusion with DMSO/water mixtures may improve crystal quality .

- Disorder and Twinning : Flexible side chains cause disorder, requiring SHELXL refinement with restraints .

- Rotamer Analysis : Dynamic NMR or computational modeling (e.g., DFT) identifies dominant conformers in solution vs. solid state .

How do structural modifications influence the compound’s bioactivity and selectivity?

- Substituent Effects :

- Methanesulfonyl Group : Enhances solubility and enzyme binding via polar interactions .

- Phenyl Ring Modifications : Fluorine or nitro groups (electron-withdrawing) improve metabolic stability but may reduce cell permeability .

- Scaffold Optimization : Hybridizing with pyridine or isoquinoline moieties (as in related compounds) broadens target engagement .

How can contradictory data in enzyme inhibition vs. cellular activity be resolved?

- Assay Validation : Cross-validate enzymatic IC₅₀ with cellular EC₅₀ using isogenic cell lines (e.g., ALK-positive vs. ALK-negative) .

- Off-Target Profiling : Use kinase selectivity panels or proteome-wide profiling (e.g., thermal shift assays) to identify confounding targets .

- Metabolic Stability : Assess compound degradation in cell media (e.g., LC-MS/MS) to rule out false negatives .

What computational methods are used to predict binding modes and pharmacokinetic properties?

- Molecular Docking : Software like AutoDock Vina predicts interactions with targets (e.g., ALK or P450 enzymes) using crystallographic data as templates .

- MD Simulations : GROMACS or AMBER models ligand-receptor dynamics over time (e.g., binding pocket flexibility) .

- ADME Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 metabolism risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.